tert-Butyl ((1R,3S)-3-aminocyclopentyl)carbamate
Overview
Description
tert-Butyl ((1R,3S)-3-aminocyclopentyl)carbamate is a chemical compound that belongs to the class of carbamates. It is characterized by the presence of a tert-butyl group attached to a carbamate moiety, which is further connected to a cyclopentyl ring with an amino group at the 3-position. This compound is of interest in various fields of chemistry and biology due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl ((1R,3S)-3-aminocyclopentyl)carbamate typically involves the protection of the amino group on the cyclopentyl ring using a tert-butyl carbamate group. One common method involves the reaction of (1R,3S)-3-aminocyclopentanol with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamate group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and scalability of the process. Additionally, the purification of the product can be achieved through crystallization or chromatography techniques to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl ((1R,3S)-3-aminocyclopentyl)carbamate undergoes various types of chemical reactions, including:
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions.
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Substitution Reactions: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base.
Hydrolysis: Acidic or basic aqueous solutions are commonly used.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like lithium aluminum hydride can be employed.
Major Products Formed
Substitution Reactions: Substituted carbamates or amines.
Hydrolysis: (1R,3S)-3-aminocyclopentanol and carbon dioxide.
Oxidation and Reduction: Oxidized or reduced derivatives of the original compound.
Scientific Research Applications
tert-Butyl ((1R,3S)-3-aminocyclopentyl)carbamate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the preparation of complex molecules.
Biology: Investigated for its potential as a protective group for amino acids and peptides.
Medicine: Explored for its potential use in drug development, particularly as a prodrug that can release active amines in vivo.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-Butyl ((1R,3S)-3-aminocyclopentyl)carbamate involves the release of the active amine upon hydrolysis of the carbamate group. The molecular targets and pathways involved depend on the specific application and context in which the compound is used. For example, in drug development, the released amine may interact with biological targets such as enzymes or receptors.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl ((1R,3S)-3-aminocyclohexyl)carbamate
- tert-Butyl ((1R,3S)-3-aminomethylcyclopentyl)carbamate
- tert-Butyl ((1R,3S)-3-aminocycloheptyl)carbamate
Uniqueness
tert-Butyl ((1R,3S)-3-aminocyclopentyl)carbamate is unique due to its specific stereochemistry and the presence of a cyclopentyl ring. This structural feature can influence its reactivity and interactions with other molecules, making it distinct from similar compounds with different ring sizes or substituents.
Biological Activity
tert-Butyl ((1R,3S)-3-aminocyclopentyl)carbamate is a carbamate compound with significant potential in pharmacological applications. Its unique structure, characterized by a tert-butyl group and a cyclopentylamine moiety, suggests interactions with various biological targets, particularly in the context of neurological pathways. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.
- Molecular Formula : C₁₁H₂₂N₂O₂
- Molecular Weight : 214.31 g/mol
- CAS Number : 1932633-30-1
The compound's structure includes a carbamate functional group (-NH(C=O)O-) that can influence its reactivity and biological interactions. The presence of the tert-butyl group contributes to its hydrophobic properties, which may enhance membrane permeability.
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The carbamate group can form covalent bonds with the active sites of enzymes, leading to inhibition or modulation of their activity. This interaction can affect various biochemical pathways, particularly those related to neurotransmitter systems.
Key Mechanisms:
- Enzyme Inhibition : The compound may inhibit enzymes involved in neurotransmitter metabolism, potentially enhancing neurotransmitter levels in the synaptic cleft.
- Receptor Modulation : It may interact with receptors associated with neuroprotective effects, influencing neuronal signaling pathways.
Neuroprotective Effects
Research indicates that compounds similar to this compound exhibit neuroprotective properties. These effects are particularly relevant in the study of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Preliminary studies suggest that this compound may modulate neuroinflammatory responses and protect against oxidative stress.
Pharmacological Potential
The compound is being investigated for its potential as a lead molecule in drug development targeting neurological disorders. Its unique structural features allow it to interact with various biological systems, making it a candidate for further exploration in medicinal chemistry .
Case Studies
- Inhibition Studies : A study demonstrated that this compound showed significant inhibition of specific proteases involved in neuronal signaling pathways. The IC50 values indicated potency comparable to established inhibitors .
- Binding Affinity : X-ray crystallography studies revealed specific binding modes between the compound and target proteins, suggesting that stereochemistry plays a crucial role in its biological activity .
Comparative Analysis
Compound Name | CAS Number | Structural Features | Biological Activity |
---|---|---|---|
This compound | 1932633-30-1 | Tert-butyl group; aminocyclopentyl moiety | Neuroprotective; enzyme inhibitor |
tert-butyl N-(3-amino-3-thioxopropyl)carbamate | 77152-97-7 | Thioxo group; different biological profile | Varies |
tert-butyl N-(3-amino-3-sulfanylidenepropyl)carbamate | 2735653 | Sulfanylidene functionality; distinct reactivity | Varies |
Properties
IUPAC Name |
tert-butyl N-[(1R,3S)-3-aminocyclopentyl]carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O2/c1-10(2,3)14-9(13)12-8-5-4-7(11)6-8/h7-8H,4-6,11H2,1-3H3,(H,12,13)/t7-,8+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGBVMVTUWHCOHX-JGVFFNPUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC(C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]1CC[C@@H](C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80666921 | |
Record name | tert-Butyl [(1R,3S)-3-aminocyclopentyl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80666921 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
774212-81-6 | |
Record name | tert-Butyl [(1R,3S)-3-aminocyclopentyl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80666921 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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